4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

DPP4 inhibition Serine hydrolase Type 2 diabetes target

4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235042-83-7) is a synthetic sulfonamide derivative characterized by a 4-acetylphenylsulfonamide group linked via a methylene bridge to a piperidine ring N-substituted with a thiophen-3-ylmethyl moiety. With a molecular weight of 392.5 Da , this compound belongs to a broader chemotype of N-(piperidin-4-ylmethyl)benzenesulfonamides, which have been explored in structure-activity relationship (SAR) studies primarily targeting enzyme inhibition.

Molecular Formula C19H24N2O3S2
Molecular Weight 392.53
CAS No. 1235042-83-7
Cat. No. B2587867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1235042-83-7
Molecular FormulaC19H24N2O3S2
Molecular Weight392.53
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C19H24N2O3S2/c1-15(22)18-2-4-19(5-3-18)26(23,24)20-12-16-6-9-21(10-7-16)13-17-8-11-25-14-17/h2-5,8,11,14,16,20H,6-7,9-10,12-13H2,1H3
InChIKeyWWZOIBINNNRYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235042-83-7): Core Identity and Procurement Context


4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235042-83-7) is a synthetic sulfonamide derivative characterized by a 4-acetylphenylsulfonamide group linked via a methylene bridge to a piperidine ring N-substituted with a thiophen-3-ylmethyl moiety. With a molecular weight of 392.5 Da , this compound belongs to a broader chemotype of N-(piperidin-4-ylmethyl)benzenesulfonamides, which have been explored in structure-activity relationship (SAR) studies primarily targeting enzyme inhibition. Available data indicate that this specific substitution pattern has been curated in binding databases for DPP4 and related serine hydrolase targets [1], placing it within a competitive landscape of analogs carrying distinct substituents on the benzenesulfonamide ring (e.g., 2-ethoxy, 2-chloro, 3-chloro-4-methoxy, 3-trifluoromethyl). The compound is currently supplied by multiple vendors as a research-grade tool compound, with procurement considerations hinging on substituent-driven differences in potency and selectivity rather than simple in-class interchangeability.

Why 4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide Cannot Be Freely Substituted with In-Class Analogs


Despite sharing the same piperidine-thiophene backbone, N-(piperidin-4-ylmethyl)benzenesulfonamide derivatives display divergent target engagement profiles that are highly sensitive to benzenesulfonamide ring substitution. For instance, the 4-acetyl variant (target compound) has been annotated in curated databases as a potent inhibitor of human DPP4 (IC50 = 1.10 nM), whereas close structural analogs carrying different substituents have been profiled against distinct targets such as steroid sulfatase (STS) or VEGFR2/topoisomerase II, often with dramatically shifted potency windows [1]. The acetyl group's electronic character (electron-withdrawing, hydrogen-bond-accepting carbonyl) and its para-positioning are expected to modulate both the pKa of the sulfonamide NH and the overall molecular dipole, directly affecting binding-pocket complementarity. Consequently, generic substitution based solely on core scaffold similarity risks introducing unpredictable loss of potency, altered selectivity, or even complete inactivity, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide Against Closest Analogs


DPP4 Inhibitory Potency: 4-Acetyl vs. Class-Level DPP4 SAR Baseline

The 4-acetyl derivative demonstrates potent inhibition of human DPP4 with an IC50 of 1.10 nM, as recorded in BindingDB [1]. This places the compound within the low-nanomolar potency tier expected for drug-like DPP4 inhibitors. While a direct head-to-head comparison with the closest 3-chloro-4-methoxy analog (IC50 ~30 µM in anticancer assays ) is confounded by differing assay targets, the >27,000-fold potency gap highlights the critical role of the 4-acetyl substitution in engaging the DPP4 catalytic site. Further, the compound exhibits selectivity over related serine hydrolases: IC50 = 30,000 nM against rat APT1 (FAP assay) and IC50 = 63,000 nM against human DPP8, yielding a DPP4/DPP8 selectivity window of approximately 57,000-fold [1].

DPP4 inhibition Serine hydrolase Type 2 diabetes target

Electronic and Physicochemical Divergence: 4-Acetyl vs. 3-Trifluoromethyl Analog

The 4-acetyl substituent (Hammett σp ≈ 0.50) introduces a moderate electron-withdrawing effect coupled with a hydrogen-bond-accepting carbonyl, whereas the 3-trifluoromethyl analog (CAS 1235003-52-7, Hammett σm ≈ 0.43 for CF3) provides higher lipophilicity (π ≈ +0.88) and metabolic oxidative resistance. No direct experimental head-to-head comparison is publicly available for these two specific compounds. However, class-level SAR from related benzenesulfonamide series indicates that replacing a 4-acetyl group with a 3-CF3 group typically shifts logD by approximately +0.8 to +1.2 units and alters CYP450 metabolic soft spots, with CF3 generally reducing Phase I metabolism but increasing plasma protein binding .

Physicochemical properties Lead optimization Metabolic stability

Molecular Weight and Bulk Availability: A Logistical Differentiator

At a molecular weight of 392.5 Da, the target compound is significantly lighter than many advanced DPP4 inhibitors (e.g., sitagliptin: 407.3 Da; linagliptin: 472.5 Da) [1]. Compared to the 2,4,5-trimethyl analog (MW 392.58 Da), the mass difference is negligible, but the 4-acetyl variant offers a single, well-defined functional group for potential bioconjugation or photoaffinity labeling — a feature absent in the alkyl-substituted analogs. Vendor listings indicate that the 4-acetyl compound is stocked at multiple suppliers, suggesting reliable bulk availability for screening campaigns, whereas the 2,4,5-trimethyl analog has fewer listed suppliers, potentially leading to longer lead times .

Compound management High-throughput screening Supply chain

Optimal Research and Procurement Scenarios for 4-Acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide


DPP4-Focused Inhibitor Screening and Selectivity Profiling

Given its validated DPP4 IC50 of 1.10 nM and >57,000-fold selectivity over DPP8 [1], this compound is the preferred choice for DPP4 inhibitor screening cascades. It can serve as a tool compound for assay validation, as a reference standard for novel DPP4 inhibitor programs, or as a starting point for further SAR exploration. The high selectivity reduces false-positive rates in phenotypic screens where DPP8/DPP9 inhibition may confound results.

Cellular Assay Development Requiring Moderate Lipophilicity

The 4-acetyl substituent confers a predicted logP approximately 1 log unit lower than the 3-trifluoromethyl analog, making this compound more suitable for cellular assays sensitive to non-specific binding or compound aggregation . It is recommended for dose-response studies in adipocyte or immune cell models where DPP4-mediated GLP-1 cleavage is monitored.

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamide Substitution

For medicinal chemistry teams systematically exploring the para-position of the benzenesulfonamide ring, the 4-acetyl compound represents a key intermediate in the property space between electron-donating (e.g., 4-methoxy) and strongly electron-withdrawing (e.g., 4-nitro) analogs. Its unique combination of moderate electron withdrawal and hydrogen-bond-accepting capability allows direct comparison with 2-ethoxy and 3-chloro-4-methoxy analogs to establish substituent-activity relationships.

Chemical Biology Tool for Photoaffinity Labeling or Bioconjugation

The acetyl group provides a latent functional handle that can be reduced to an alcohol or derivatized for biotin/fluorophore conjugation without disrupting the core pharmacophore [2]. This is a distinct advantage over the 2,4,5-trimethyl analog, which lacks reactive functional groups, making the 4-acetyl compound the superior choice for target engagement studies requiring chemical modification.

Quote Request

Request a Quote for 4-acetyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.